molecular formula C21H24N2O5 B10886315 1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B10886315
M. Wt: 384.4 g/mol
InChI Key: RGAVKJDTPWWLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with methoxybenzoyl and methoxyphenoxy groups

Preparation Methods

The synthesis of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with methoxybenzoyl and methoxyphenoxy groups. Common synthetic routes include:

Chemical Reactions Analysis

1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can be compared with other piperazine derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the unique properties of 1-[4-(3-METHOXYBENZOYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H24N2O5/c1-26-17-6-8-18(9-7-17)28-15-20(24)22-10-12-23(13-11-22)21(25)16-4-3-5-19(14-16)27-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

RGAVKJDTPWWLIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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